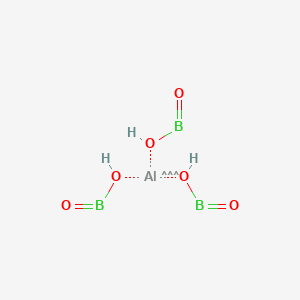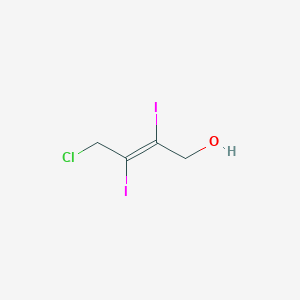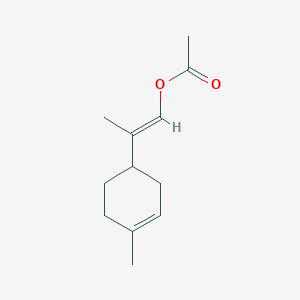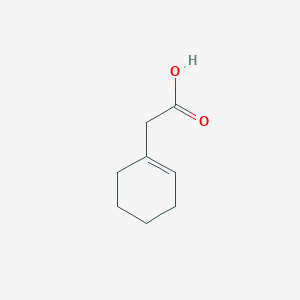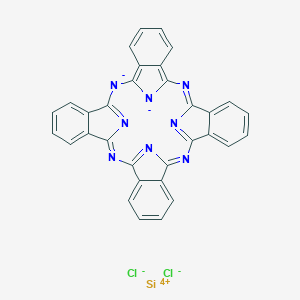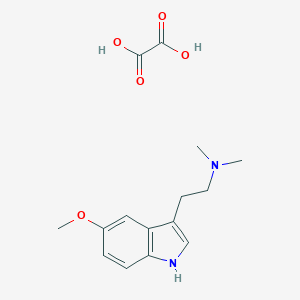
5-Methoxy DMT oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy DMT oxalate, also known as O-Methylbufotenin, is a naturally occurring psychedelic compound found in several plant species and the venom of some toads. It is a derivative of the neurotransmitter serotonin and has been studied for its potential therapeutic applications.
Mécanisme D'action
5-Methoxy DMT oxalate acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also activates other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methoxy DMT oxalate include changes in perception, mood, and thought processes. It has been reported to induce visual and auditory hallucinations, altered states of consciousness, and mystical experiences. It may also increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methoxy DMT oxalate has advantages and limitations for lab experiments. Its ability to induce altered states of consciousness and mystical experiences makes it a valuable tool for studying the neurobiology of these states. However, its potential for inducing adverse effects, such as anxiety and paranoia, must be carefully considered.
Orientations Futures
There are several future directions for the study of 5-Methoxy DMT oxalate. These include further investigation of its therapeutic potential, the development of safer and more effective synthesis methods, and the exploration of its effects on the brain and consciousness. Additionally, research into the potential use of 5-Methoxy DMT oxalate in combination with other psychoactive compounds may provide valuable insights into the neurobiology of altered states of consciousness.
Méthodes De Synthèse
The synthesis of 5-Methoxy DMT oxalate involves the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis involves the reaction of serotonin with methyl iodide and sodium hydride to produce 5-Methoxytryptamine. The oxalate salt of 5-Methoxytryptamine is then obtained by reacting it with oxalic acid.
Applications De Recherche Scientifique
5-Methoxy DMT oxalate has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and addiction. It has also been studied for its potential use in psychotherapy and spiritual practices.
Propriétés
Numéro CAS |
17286-40-7 |
|---|---|
Nom du produit |
5-Methoxy DMT oxalate |
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
XXJBZLPPJWOKET-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
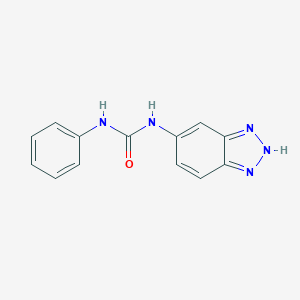
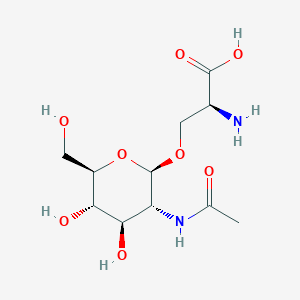
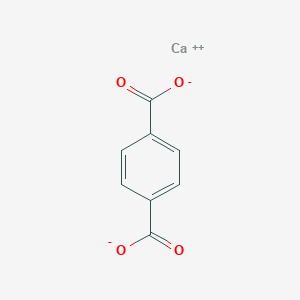
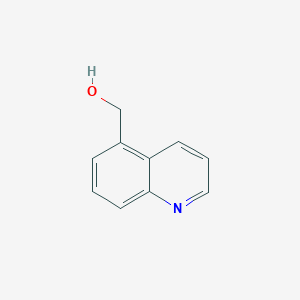
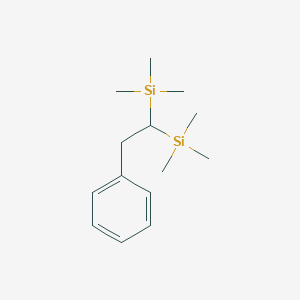
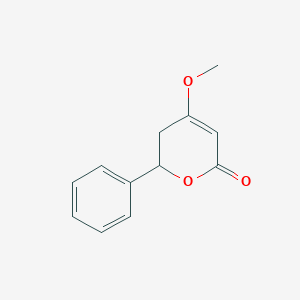
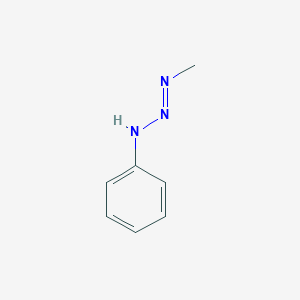
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
